molecular formula C17H11NO2 B2935506 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile CAS No. 1687754-74-0

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile

Cat. No.: B2935506
CAS No.: 1687754-74-0
M. Wt: 261.28
InChI Key: HNQHLDYQFHLRRG-UHFFFAOYSA-N
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Description

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile typically involves the condensation of 4-oxochromene-3-carbaldehyde with benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is known for its biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar chromene core and exhibit comparable biological activities.

    Pyrrolidine derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.

Uniqueness

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-9H,11H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQHLDYQFHLRRG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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